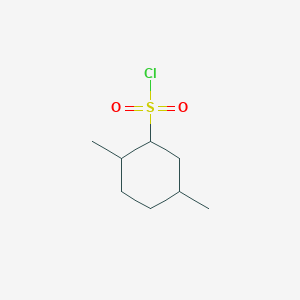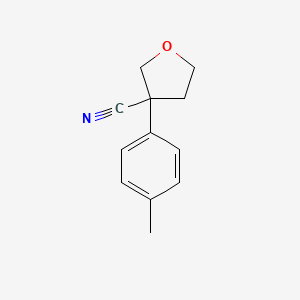
2-Amino-5-chloro-4-hydroxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-4-hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formylquinoline with malononitrile in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-hydroxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amino-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it may interfere with the synthesis of nucleic acids and proteins, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxyquinoline-3-carbonitrile: Lacks the chlorine atom at the 5-position.
2-Amino-5-chloroquinoline-3-carbonitrile: Lacks the hydroxyl group at the 4-position.
2-Amino-5-chloro-4-hydroxyquinoline: Lacks the cyano group at the 3-position.
Uniqueness
2-Amino-5-chloro-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of both the chlorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C10H6ClN3O |
|---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
2-amino-5-chloro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3O/c11-6-2-1-3-7-8(6)9(15)5(4-12)10(13)14-7/h1-3H,(H3,13,14,15) |
InChI Key |
RBNCXPRAPXSIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=C(N2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13236361.png)
methanol](/img/structure/B13236366.png)

amine](/img/structure/B13236392.png)

![1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13236408.png)
![1-[(2-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13236423.png)





